An In-depth Technical Guide to (2-Chloro-1,1-difluoroethyl)benzene: CAS Number 55805-08-8
An In-depth Technical Guide to (2-Chloro-1,1-difluoroethyl)benzene: CAS Number 55805-08-8
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Chloro-1,1-difluoroethyl)benzene, a compound of interest in synthetic and medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document integrates established principles of analytical chemistry and spectroscopy with data from structurally analogous compounds to offer a robust framework for its identification, synthesis, and handling.
Chemical Identity and Physicochemical Properties
(2-Chloro-1,1-difluoroethyl)benzene is a halogenated aromatic compound. Its unique substitution pattern, featuring a difluoro- and chloro-substituted ethyl group attached to a benzene ring, imparts specific chemical and physical properties that are of interest in the design of novel molecules.
| Property | Value | Source |
| CAS Number | 55805-08-8 | Internal Database |
| Molecular Formula | C₈H₇ClF₂ | Internal Database |
| Molecular Weight | 176.59 g/mol | Internal Database |
| Canonical SMILES | C1=CC=C(C=C1)C(F)(F)CCl | Internal Database |
| InChI Key | Not Available | Internal Database |
Synthesis and Mechanistic Considerations
A related synthesis described in the literature for 1-chloro-ethylbenzenes involves the reaction of styrene with hydrogen chloride in the presence of a catalyst.[1] This suggests that a similar electrophilic addition mechanism could be employed for a difluorinated styrene derivative.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for (2-Chloro-1,1-difluoroethyl)benzene.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of the styrene precursor in an inert solvent (e.g., dichloromethane) in a three-necked flask equipped with a magnetic stirrer and a gas inlet tube, a Lewis acid catalyst is added under an inert atmosphere.
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Reaction Execution: The reaction mixture is cooled to 0°C, and dry hydrogen chloride gas is bubbled through the solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield (2-Chloro-1,1-difluoroethyl)benzene.
Spectroscopic Identification and Structural Elucidation
The unambiguous identification of (2-Chloro-1,1-difluoroethyl)benzene relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics based on the molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of (2-Chloro-1,1-difluoroethyl)benzene are discussed below.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the chloroethyl group.
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Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 7.2-7.5 ppm is expected for the five protons on the benzene ring.
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Chloromethyl Protons (CH₂Cl): A triplet in the range of δ 3.8-4.2 ppm is predicted for the two protons of the chloromethyl group. The splitting into a triplet is due to the coupling with the two adjacent fluorine atoms (³JHF).
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Aromatic Carbons (C₆H₅): Multiple signals are expected in the aromatic region (δ 125-140 ppm). The carbon attached to the ethyl group will likely be a triplet due to coupling with the geminal fluorine atoms (²JCF).
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Difluoromethyl Carbon (CF₂): A triplet is expected in the range of δ 110-130 ppm due to the one-bond coupling with the two fluorine atoms (¹JCF).
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Chloromethyl Carbon (CH₂Cl): A triplet is anticipated in the range of δ 40-50 ppm due to the two-bond coupling with the fluorine atoms (²JCF).
¹⁹F NMR Spectroscopy:
Fluorine-19 NMR is highly sensitive and provides valuable information about the fluorine-containing functional groups.
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A triplet is expected for the two equivalent fluorine atoms, arising from the coupling with the two adjacent protons of the chloromethyl group (³JFH). The chemical shift is predicted to be in the range of -90 to -120 ppm relative to CFCl₃.[2]
Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like (2-Chloro-1,1-difluoroethyl)benzene. Electron ionization (EI) would likely be used.
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 176/178 | [C₈H₇ClF₂]⁺ | Molecular Ion |
| 141 | [C₈H₇F₂]⁺ | Loss of Cl radical |
| 127 | [C₇H₅F₂]⁺ | Loss of CH₂Cl radical |
| 109 | [C₆H₅F₂]⁺ | Benzylic cleavage |
| 77 | [C₆H₅]⁺ | Loss of C₂H₂ClF₂ |
digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];M [label="[C₈H₇ClF₂]⁺ (m/z 176/178)"]; F1 [label="[C₈H₇F₂]⁺ (m/z 141)"]; F2 [label="[C₇H₅F₂]⁺ (m/z 127)"]; F3 [label="[C₆H₅F₂]⁺ (m/z 109)"]; F4 [label="[C₆H₅]⁺ (m/z 77)"]; M -> F1 [label="- •Cl"]; M -> F2 [label="- •CH₂Cl"]; M -> F3 [label="- C₂H₂Cl"]; F3 -> F4 [label="- F₂"];
}graphy-Mass Spectrometry (GC-MS) Protocol:**This protocol provides a general framework for the GC-MS analysis. Optimization of parameters may be required based on the specific instrumentation.
digraph "GC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; Sample [label="Sample Preparation\n(Dilution in appropriate solvent, e.g., Hexane)"]; Injection [label="GC Injection\n(Split/Splitless Inlet)"]; Separation [label="Chromatographic Separation\n(Capillary Column, e.g., DB-5ms)"]; Ionization [label="Mass Spectrometry\n(Electron Ionization - 70 eV)"]; Detection [label="Detection\n(Quadrupole Mass Analyzer)"]; Data [label="Data Analysis\n(Peak Integration, Library Search)"]; Sample -> Injection; Injection -> Separation; Separation -> Ionization; Ionization -> Detection; Detection -> Data; }Caption: General workflow for GC-MS analysis.
GC Conditions (Typical):
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)
Carrier Gas: Helium, constant flow rate of 1 mL/min
Inlet Temperature: 250°C
Injection Volume: 1 µL (split or splitless, depending on concentration)
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Conditions (Typical):
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Scan Range: 40-400 amu
Safety and Handling
Potential Hazards:
Inhalation: May cause respiratory tract irritation.
Skin Contact: May cause skin irritation.
Eye Contact: May cause serious eye irritation.
Ingestion: May be harmful if swallowed.
Recommended Handling Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Avoid breathing vapors or dust.
Wash hands thoroughly after handling.
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Applications and Future Directions
The unique combination of a phenyl ring with a difluoro- and chloro-substituted ethyl group makes (2-Chloro-1,1-difluoroethyl)benzene a potentially valuable building block in several areas of chemical research.
Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of molecules. [5]This compound could serve as a precursor for the synthesis of novel bioactive compounds.
Materials Science: Fluorinated organic compounds are used in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Further research is needed to fully explore the reactivity and potential applications of this compound. The development of an efficient and scalable synthesis would be a critical first step in enabling its broader use in the scientific community.
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